molecular formula C10H7Cl2N3OS B2989156 N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide CAS No. 69635-87-6

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B2989156
CAS No.: 69635-87-6
M. Wt: 288.15
InChI Key: ZAIAQGGOMNVCNF-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide is a chemical compound of interest in agricultural and medicinal chemistry research. It features a 1,2,3-thiadiazole core, a scaffold recognized for its diverse biological activities . Thiadiazole derivatives are extensively investigated for their potential as agrochemicals. Specifically, 1,2,3-thiadiazole-5-carboxylic acid derivatives have been documented to exhibit herbicidal and plant growth-regulating actions . The structural motif of 4-methyl-1,2,3-thiadiazole is a key feature in compounds developed for protecting plants from bacterial and viral diseases, as well as for use as insecticides and acaricides . The mesoionic nature of the thiadiazole ring allows these analogues to efficiently cross cellular membranes and interact with biological targets, making them a privileged scaffold in drug and agrochemical discovery . This reagent is provided for research purposes, such as investigating its mechanism of action, structure-activity relationships, and full spectrum of biological activity. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIAQGGOMNVCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 2,6-dichloroaniline with thiadiazole derivatives under controlled conditions. One common method includes the use of chloromethylthiiran to react with 6-methyluracil, followed by the reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on cyclooxygenase enzymes, reducing inflammation and pain . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules, focusing on heterocyclic core variations, substituents, and reported applications.

Table 1: Key Structural and Functional Comparisons
Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight Application/Use Reference
N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide 1,3,4-Thiadiazole 4-methyl, 2,6-dichlorophenyl C₁₀H₇Cl₂N₃OS 304.16 g/mol Hypothesized: Immunomodulation (Inferred)
N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (Leflunomide analog) 1,2-Oxazole 5-methyl, 2,6-dichlorophenyl C₁₂H₁₀Cl₂N₂O₂ 309.13 g/mol Immunomodulation (RA treatment)
N-(3,4-dichlorophenyl) propanamide (Propanil) None (acylamide) 3,4-dichlorophenyl, propanamide C₉H₉Cl₂NO 218.08 g/mol Herbicide (rice crops)
3-(2,6-dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide 1,2-Oxazole + Thiazole 2,6-dichlorophenyl, thiazole-carbamothioyl C₂₁H₁₄Cl₂N₄O₂S₂ 509.39 g/mol Research compound (unreported)
N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 2,6-dichlorophenyl, carbamoylphenyl C₁₈H₁₃Cl₂N₃O₃ 390.22 g/mol Experimental (pharmacological)
Key Findings

Core Heterocycle Influence: The thiadiazole core in the target compound differs from oxazole (e.g., leflunomide analog ) and thiazole (e.g., compound ).

Substituent Effects: 2,6-Dichlorophenyl vs. 3,4-Dichlorophenyl: The 2,6-substitution pattern (target compound, leflunomide analog) is associated with rigid, linear conformations favorable for binding to hydrophobic pockets in enzymes or receptors. In contrast, 3,4-dichlorophenyl (propanil ) adopts a planar geometry suited for herbicide activity.

Biological Activity: Immunomodulation: The leflunomide analog (oxazole core) inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, for rheumatoid arthritis treatment . The target compound’s thiadiazole core may offer similar DHODH inhibition but with altered pharmacokinetics due to sulfur’s lipophilicity. Agrochemical Potential: Propanil and thiazole-containing analogs highlight the role of dichlorophenyl-carboxamide motifs in herbicidal and pesticidal activity, suggesting possible agrochemical applications for the target compound.

However, thiadiazole’s lower polarity compared to oxazole may reduce aqueous solubility.

Biological Activity

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and other pharmacological effects supported by various studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant potency against various bacterial strains. For instance, a compound with a similar structure demonstrated strong activity against Pseudomonas aeruginosa and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like kanamycin .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)Reference
This compoundP. aeruginosa1.3
Similar Thiadiazole DerivativeS. aureus2.0
KanamycinP. aeruginosa1.7

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that derivatives of thiadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2-1). The IC50 values for some derivatives were found to be comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundHEPG2-111.26
DoxorubicinHEPG2-10.72

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. For instance, studies have indicated that thiadiazole derivatives can inhibit key metabolic enzymes involved in fatty acid synthesis in bacteria . Additionally, the structural features of these compounds suggest they may interact with cellular targets in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Antibacterial Evaluation : A recent study synthesized a series of thiadiazole derivatives and evaluated their antibacterial properties against clinical isolates of resistant bacteria. The findings indicated that modifications to the thiadiazole ring significantly enhanced antibacterial activity .
  • Anticancer Studies : Another study explored the anticancer effects of various thiadiazole derivatives on different cancer cell lines, demonstrating that certain structural modifications could lead to increased cytotoxicity and selectivity towards cancer cells .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to their biological targets, providing insights into their mechanisms of action and guiding further structural optimization .

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